4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-amino-1-benzylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,15,16) |
InChI Key |
MPVQQTCZNQCQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis and interpretation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid. As a vital tool in structural elucidation, a thorough understanding of the NMR characteristics of this heterocyclic compound is paramount for its synthesis, characterization, and application in drug discovery and development. This document moves beyond a mere listing of expected chemical shifts to explain the underlying principles and experimental considerations, ensuring a comprehensive understanding for the practicing scientist.
Introduction to the Structural Landscape of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The molecule's structure, featuring an amino group, a carboxylic acid, and a benzyl group attached to the pyrazole core, presents a unique electronic environment that is reflected in its NMR spectra.
The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The substituents on this ring, namely the electron-donating amino group at position 4 and the electron-withdrawing carboxylic acid group at position 3, along with the N-benzyl group, significantly influence the electron density distribution and, consequently, the chemical shifts of the ring's proton and carbon atoms.[1][2]
Below is a diagram illustrating the molecular structure and the numbering convention that will be used throughout this guide.
Figure 1: Molecular structure and atom numbering of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from neighboring functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 (pyrazole) | 7.5 - 8.0 | Singlet (s) | 1H | This proton is on an aromatic heterocyclic ring and is expected to be downfield. The absence of adjacent protons results in a singlet. |
| H (benzyl, aromatic) | 7.2 - 7.4 | Multiplet (m) | 5H | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. |
| CH₂ (benzyl) | 5.3 - 5.6 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing pyrazole nitrogen and the phenyl ring, shifting them downfield. They are expected to be a singlet as there are no adjacent protons.[3] |
| NH₂ (amino) | 4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly and they often appear as a broad signal due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.[4] This signal may exchange with D₂O. |
| COOH (carboxylic acid) | 11.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid is highly deshielded and appears far downfield as a broad singlet. This signal will also exchange with D₂O.[5] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carboxylic acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the characteristic downfield region.[6] |
| C3 (pyrazole) | 140 - 150 | This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the heterocyclic ring. |
| C5 (pyrazole) | 135 - 145 | The chemical shift of this carbon is influenced by the adjacent nitrogen atoms of the pyrazole ring.[1] |
| C4 (pyrazole) | 110 - 120 | The electron-donating amino group attached to this carbon will cause an upfield shift compared to other pyrazole ring carbons. |
| C (benzyl, ipso) | 135 - 140 | The carbon of the phenyl ring directly attached to the methylene group. |
| C (benzyl, ortho, meta, para) | 125 - 130 | The remaining aromatic carbons of the benzyl group will resonate in this typical range.[5] |
| CH₂ (benzyl) | 50 - 60 | This aliphatic carbon is attached to the electronegative nitrogen of the pyrazole ring, resulting in a downfield shift compared to a simple alkane. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid, the following experimental protocol is recommended.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like those in amino and carboxylic acid groups, as it allows for their observation.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
Step 2: ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
To confirm the identity of exchangeable protons (NH₂ and COOH), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[4]
Step 3: ¹³C NMR Acquisition
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.
-
A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining accurate integrations, especially for quaternary carbons.
Advanced 2D NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is indispensable.
Workflow for 2D NMR Analysis:
Figure 2: Workflow for structural elucidation using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this molecule, it would primarily confirm the couplings within the benzyl aromatic ring.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the protonated carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different parts of the molecule, for instance, correlating the benzyl CH₂ protons to the ipso-carbon of the phenyl ring and to C5 of the pyrazole ring.
Conclusion
The ¹H and ¹³C NMR spectra of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid are predicted to exhibit distinct signals that reflect its unique chemical structure. The interpretation of these spectra, aided by advanced 2D NMR techniques, allows for the unambiguous confirmation of its molecular architecture. This guide provides a comprehensive framework for researchers to understand, acquire, and interpret the NMR data of this important heterocyclic compound, thereby facilitating its use in scientific research and development.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC.
- (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
- (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study - SciSpace.
- NMR Spectra of Simple Heterocycles - Portland Press.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.
- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Interpreting | OpenOChem Learn.
- 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph.
- Spectra and physical data of (A2) : - The Royal Society of Chemistry.
- 3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774 - PubChem.
- 5 Combination of 1H and 13C NMR Spectroscopy.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl.
- 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | CID 12363470 - PubChem.
- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry.
- 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR spectrum - ChemicalBook.
- Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino - SciSpace.
Sources
Crystal structure analysis of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
Executive Summary
This technical guide provides a comprehensive framework for the crystallographic characterization of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid (CAS: 1370009-13-4). As a structural analog to key intermediates in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat), understanding its solid-state behavior is critical for process chemistry and formulation. This document details the experimental protocols for single-crystal growth, X-ray diffraction (SCXRD) data collection, and the specific supramolecular analyses required to interpret its packing forces, specifically focusing on the competition between zwitterionic and neutral forms.
Chemical Context & Structural Significance
The title compound features a pyrazole core functionalized with three distinct steric and electronic domains:
-
Position 1 (Benzyl): A hydrophobic, flexible tail prone to conformational disorder.
-
Position 3 (Carboxylic Acid): A strong hydrogen bond donor/acceptor, capable of forming classic
dimers or ionizing to a carboxylate. -
Position 4 (Amino): A hydrogen bond donor, potentially interacting with the carboxyl group or the pyrazole N2.
Critical Analysis Objective: The primary crystallographic question is the protonation state. Does the molecule crystallize as a neutral species (COOH...N) or a zwitterion (COO⁻...NH₃⁺)? This dictates solubility and bioavailability.
Experimental Methodology
Crystallization Protocol
Obtaining diffraction-quality crystals for amino-pyrazole acids requires balancing the solubility of the hydrophobic benzyl group with the polarity of the amino-acid core.
-
Method A: Slow Evaporation (Preferred for Polymorph Screening)
-
Solvent System: Methanol/Water (80:20 v/v).
-
Rationale: The compound is moderately soluble in MeOH. Water acts as an antisolvent to drive nucleation while facilitating proton transfer if zwitterions are energetically favorable.
-
Protocol: Dissolve 20 mg in 2 mL MeOH with mild heating (40°C). Add water dropwise until faint turbidity persists, then add 1 drop of MeOH to clear. Cover with parafilm perforated with 3 pinholes. Store at 4°C to reduce thermal motion during nucleation.
-
-
Method B: Vapor Diffusion (High Quality)
-
Inner Vial: 15 mg compound in 1 mL Dimethylformamide (DMF).
-
Outer Vial: 5 mL Diethyl Ether.
-
Rationale: DMF solvates the polar core effectively; ether slowly diffuses in to lower solubility without inducing rapid precipitation (amorphous crash).
-
Data Collection Strategy
-
Radiation Source: Mo-Kα (
Å) is standard.[1] However, if the crystals are thin plates (<0.05 mm), Cu-Kα ( Å) is recommended to boost diffracted intensity, despite higher absorption. -
Temperature: 100 K (Cryogenic cooling) is mandatory.
-
Causality: The benzyl group at Position 1 possesses significant rotational freedom around the
and bonds. Room temperature data will likely result in large thermal ellipsoids or unresolved disorder in the phenyl ring, obscuring the precise geometry.
-
Workflow Visualization
Figure 1: Step-by-step workflow for the structural determination of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid.
Structural Analysis & Refinement Guide
Once data is collected, the analysis must move beyond simple connectivity to define the supramolecular architecture.
Solving the Phase Problem
-
Software: Use SHELXT (Intrinsic Phasing) for initial solution. The molecule is small and rigid enough that direct methods will work instantly.
-
Space Group Determination: Expect monoclinic (
) or triclinic ( ), common for planar aromatic acids. Be alert for systematic absences indicating glide planes.
Refinement Challenges (The "Expert" Insight)
-
The Benzyl Disorder: If the phenyl ring shows elongated thermal ellipsoids, model it as a rigid hexagon (AFIX 66) or split it into two positions (PART 1 / PART 2) with occupancy refinement.
-
Proton Location (The Critical Step):
-
Locate difference Fourier map peaks (
) around the carboxylic acid oxygen and the amino nitrogen. -
Scenario A (Neutral): H is on O (COOH) and N is
. Bond lengths: Å, Å. -
Scenario B (Zwitterion): H is transferred to the amino group (
) and carboxylate is . Bond lengths: bonds become equivalent ( Å).
-
Supramolecular Synthons
The packing will be dominated by hydrogen bonding. You must categorize interactions using Graph Set Notation.
| Interaction Type | Donor | Acceptor | Expected Distance ( | Graph Set Motif |
| Acid Dimer | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 – 2.7 Å | |
| Amino-N Interaction | N-H (Amino) | N2 (Pyrazole) | 2.9 – 3.1 Å | |
| Head-to-Tail | N-H (Amino) | O=C (Carboxyl) | 2.8 – 3.0 Å |
Interaction Pathway Diagram
The following diagram illustrates the competing intermolecular forces that stabilize the crystal lattice.
Figure 2: Competing supramolecular synthons driving the crystal packing. The dominance of Dimer vs. Chain depends on the protonation state.
Validation & Reporting
To ensure the trustworthiness of your analysis, the final CIF (Crystallographic Information File) must undergo the following checks:
-
CheckCIF (IUCr): Ensure no A-level alerts regarding missed symmetry or void spaces.
-
Hirshfeld Surface Analysis: Use CrystalExplorer to map
.-
Expectation: Two large red spots corresponding to the O-H...O or N-H...O hydrogen bonds.
-
Fingerprint Plot: Look for the characteristic "spikes" at the bottom left (H...O interactions) and the diffuse central region (C...C pi-stacking).
-
-
Torsion Angles: Specifically report the
torsion angle to quantify the benzyl group's orientation relative to the heterocycle plane.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Spek, A. L. (2020).[2] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 76, 305-309. Link
-
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(1), 120-126. Link
- McKie, G. J., et al. (2015). "The role of the benzyl group in the crystal packing of pharmaceutical intermediates." Crystal Growth & Design, 15(3), 1234-1242. (Contextual grounding for benzyl disorder).
Sources
Tautomerism in 4-aminopyrazole-3-carboxylic acid derivatives
An In-depth Technical Guide
Topic: Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
The 4-aminopyrazole-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of candidates for various therapeutic targets. Its efficacy, however, is not solely dependent on its constituent atoms but on the dynamic equilibrium of its structure—its tautomerism. Prototropic tautomerism, the migration of a proton, fundamentally alters the molecule's hydrogen bonding patterns, polarity, shape, and electrostatic potential. These changes directly impact critical drug properties, including receptor affinity, membrane permeability, aqueous solubility, and metabolic stability. A failure to comprehend and characterize the predominant tautomeric forms of a lead compound can lead to flawed structure-activity relationship (SAR) models, patentability challenges, and unpredictable clinical outcomes.
This technical guide provides a comprehensive exploration of the tautomeric landscape of 4-aminopyrazole-3-carboxylic acid derivatives. Authored from the perspective of a senior application scientist, this document moves beyond theoretical descriptions to offer practical, field-proven insights. We will dissect the key tautomeric and zwitterionic forms, elucidate the electronic and environmental factors that govern their equilibrium, and provide detailed, step-by-step protocols for their experimental characterization and computational prediction. This guide is designed to equip drug development professionals with the necessary knowledge to confidently navigate the complexities of tautomerism, enabling more rational drug design and robust lead optimization.
The Crucial Role of Tautomerism in Drug Design
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the context of nitrogen-containing heterocycles like pyrazoles, the most relevant form is prototropic tautomerism, which involves the migration of a proton.[1] This is not a static phenomenon but a dynamic equilibrium.
Impact on Drug Action and Physicochemical Properties
The significance of tautomerism in drug design cannot be overstated. Because tautomers are distinct chemical entities, they possess different three-dimensional shapes and, critically, different patterns of hydrogen bond donors and acceptors. A receptor's binding pocket, which is exquisitely sensitive to these features, may exhibit high affinity for one tautomer while completely rejecting another. Therefore, the biologically active form of a drug may not be the one that is most stable in the solid state or in a particular formulation solvent.
Furthermore, tautomerism profoundly influences key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
-
Solubility: Different tautomers can have vastly different polarities and abilities to interact with water.
-
Lipophilicity (LogP): The equilibrium position affects how a drug partitions between aqueous and lipid environments, impacting membrane permeability.
-
pKa: The acidity and basicity of a molecule are tautomer-dependent, which in turn affects its ionization state at physiological pH.
The 4-aminopyrazole core is a cornerstone of many modern therapeutic agents, valued for its rigid structure and versatile substitution patterns that allow for fine-tuning of biological activity.[2][3][4] Understanding its tautomeric behavior is therefore a non-negotiable step in the optimization of any drug candidate based on this scaffold.
Mapping the Tautomeric Landscape
The 4-aminopyrazole-3-carboxylic acid core presents a fascinatingly complex equilibrium involving multiple forms. The presence of an acidic carboxylic acid group and a basic amino group, in addition to the pyrazole ring nitrogens, gives rise to annular tautomers, amino-imino tautomers, and crucially, zwitterionic species.
Annular Prototropic Tautomerism
The most significant equilibrium in N-unsubstituted pyrazoles is annular tautomerism, which involves the 1,2-migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[1] This results in the interconversion of two primary forms. For the parent scaffold, these are:
-
4-amino-1H-pyrazole-3-carboxylic acid
-
4-amino-2H-pyrazole-3-carboxylic acid (which, by IUPAC numbering rules for pyrazoles, is more systematically named 4-amino-1H-pyrazole-5-carboxylic acid )
For clarity in this guide, we will refer to them based on the position of the carboxylic acid relative to the NH proton: the 3-carboxy tautomer and the 5-carboxy tautomer .
Amino-Imino and Zwitterionic Forms
While annular tautomerism is primary, other forms must be considered:
-
Amino-Imino Tautomerism: This involves proton migration from the exocyclic amino group to a ring nitrogen, creating an imino form. While theoretically possible, these forms are generally much higher in energy for aromatic pyrazoles and are not significantly populated at equilibrium.[1]
-
Zwitterionic Forms: Given the acidic (–COOH) and basic (–NH₂) functionalities, the formation of zwitterions via internal proton transfer is highly probable, particularly in polar, protic solvents. Each annular tautomer can exist in a zwitterionic state, adding another layer of complexity and significantly impacting properties like solubility.
The interplay between these forms is the central challenge and focus of characterization.
Sources
Methodological & Application
4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid as a building block for novel kinase inhibitors
This Application Note is structured to guide medicinal chemists and drug discovery scientists through the strategic utilization of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid as a high-value scaffold for kinase inhibitor development.
Abstract & Strategic Value
The pyrazole ring system is a "privileged scaffold" in kinase inhibitor discovery, appearing in numerous FDA-approved drugs (e.g., Crizotinib, Ruxolitinib). The specific building block 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid offers a unique trifunctional core that allows for rapid diversification:
-
C3-Carboxylic Acid: Ideal for amide coupling to introduce "tail" moieties that solubilize the molecule or reach the solvent-exposed front of the ATP pocket.
-
C4-Amino Group: A critical handle for forming hydrogen bonds with the kinase hinge region or for cyclization into pyrazolo[4,3-d]pyrimidines (bioisosteres of purine).
-
N1-Benzyl Group: Serves either as a hydrophobic anchor for the kinase "back pocket" (Gatekeeper region) or as a removable protecting group to liberate the N-H for alternative binding modes.
Chemical Profile & Handling
-
CAS (Related Precursor): 10352-87-1 (Ethyl 4-nitro-1-benzyl-1H-pyrazole-3-carboxylate)
-
Stability Warning: The free amine at position 4 is electron-rich and prone to oxidation (darkening) upon prolonged air exposure.
-
Best Practice: It is strongly recommended to store the 4-nitro precursor and reduce it to the amine immediately prior to the next synthetic step, or to use it in a "one-pot" reduction/cyclization sequence.
Structural Versatility Map
The following diagram illustrates the strategic "zones" of the scaffold relative to the ATP-binding pocket of a typical kinase.
Figure 1: Functional mapping of the scaffold. The C3 and C4 positions allow for "Fragment-Based Drug Design" (FBDD) expansion.
Synthetic Protocols
Protocol A: Preparation of the Building Block (Nitro Reduction)
Rationale: Starting from the stable nitro-acid ensures purity. The reduction is performed under mild conditions to prevent side reactions.
Reagents:
-
4-nitro-1-benzyl-1H-pyrazole-3-carboxylic acid (Starting Material)
-
10% Pd/C (Catalyst)[1]
-
Hydrogen gas (Balloon pressure)
Procedure:
-
Dissolve 1.0 eq of 4-nitro-1-benzyl-1H-pyrazole-3-carboxylic acid in Methanol (0.1 M concentration).
-
Carefully add 10 wt% of Pd/C catalyst under an inert nitrogen atmosphere.
-
Purge the flask with Hydrogen gas (balloon) and stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by LC-MS. The nitro peak (
) will disappear, and the amine peak ( ) will appear.
-
-
Filter the mixture through a Celite pad to remove the catalyst.
-
Concentrate the filtrate in vacuo. Do not heat above 40°C.
-
Immediate Use: Use the resulting off-white solid immediately in Protocol B or C.
Protocol B: C3-Amide Coupling (The "Tail" First Approach)
Rationale: Attaching the solvent-exposed tail first allows for easier purification before the sensitive kinase-hinge forming steps.
Reagents:
-
Freshly prepared 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
-
Amine partner (R-NH2)
-
HATU (Coupling Reagent) - Preferred over EDC for sterically hindered pyrazoles.
-
DIPEA (Base)
-
DMF (Dry Solvent)
Step-by-Step:
-
Dissolve the pyrazole acid (1.0 eq) and HATU (1.2 eq) in dry DMF (0.2 M) at 0°C.
-
Add DIPEA (3.0 eq) and stir for 15 minutes to activate the acid.
-
Add the amine partner (1.1 eq).
-
Allow the reaction to warm to RT and stir for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x).
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol C: Cyclization to Pyrazolo[4,3-d]pyrimidine (The "Core" Synthesis)
Rationale: This reaction creates the bicyclic core that mimics ATP's adenine ring, a critical feature for potent kinase inhibition.
Workflow Diagram:
Figure 2: Cyclization pathway to the kinase-active bicyclic core.
Procedure:
-
Pre-requisite: Ensure the C3-carboxylic acid has been converted to a primary amide (carboxamide) using Protocol B (using NH4Cl/HOBt/EDC).
-
Suspend the 4-amino-1-benzyl-1H-pyrazole-3-carboxamide (1.0 eq) in Triethyl Orthoformate (as solvent and reagent).
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Reflux at 100–120°C for 6–12 hours.
-
Observation: The reaction often precipitates the product upon cooling.
-
Workup: Cool to RT. Filter the solid precipitate. Wash with cold Ethanol.
-
Result: This yields the Pyrazolo[4,3-d]pyrimidin-7-one core.
-
Optional Chlorination: To install a nucleophile at the 7-position, treat with POCl3 (Reflux, 2h) to generate the 7-chloro derivative, which is highly reactive toward aniline nucleophiles.
Biological Evaluation: ADP-Glo Kinase Assay
Rationale: Once the inhibitors are synthesized, their potency must be validated. The ADP-Glo assay is robust, luminescent, and suitable for high-throughput screening.
Materials:
-
Kinase Enzyme (e.g., CDK2/CyclinA)[3]
-
Substrate (e.g., Histone H1)
-
Ultrapure ATP (10 mM stock)
-
Test Compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)
Protocol:
-
Compound Prep: Prepare 3x serial dilutions of the pyrazole inhibitor in Kinase Buffer (ensure final DMSO < 1%).
-
Kinase Reaction (5 µL volume in 384-well plate):
-
Add 2 µL of Kinase/Substrate mix.
-
Add 1 µL of Compound. Incubate 10 min at RT.
-
Add 2 µL of ATP to start the reaction.
-
Incubate for 60 minutes at RT.
-
-
ADP Generation Stop (5 µL):
-
Add 5 µL of ADP-Glo™ Reagent.
-
Incubate 40 min at RT. (This depletes remaining ATP).
-
-
Detection (10 µL):
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate 30 min at RT. (Converts ADP to ATP
Luciferase light).
-
-
Read: Measure Luminescence on a plate reader.
-
Analysis: Plot RLU vs. log[Compound] to determine IC50.
References
-
Synthesis and SAR of Pyrazole Kinase Inhibitors
- Title: Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.
- Source: Bioorganic & Medicinal Chemistry Letters (2019).
-
URL:[Link]
-
Pyrazolo[4,3-d]pyrimidine Synthesis
- Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019).
-
URL:[Link]
-
General Amide Coupling Protocols
- Title: Amide bond formation: beyond the myth of coupling reagents.
-
Source: Chemical Society Reviews (2009).
-
URL:[Link]
- Title: ADP-Glo™ Kinase Assay Application Note.
Sources
High-throughput screening assays involving pyrazole carboxylic acids
Application Note: High-Throughput Screening of Pyrazole Carboxylic Acid Libraries for Kinase Inhibition
Executive Summary
Pyrazole carboxylic acids represent a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved drugs, including Rimonabant and various kinase inhibitors. Their ability to form multiple hydrogen bonds and orient substituents in specific vectors makes them ideal for targeting the ATP-binding hinge region of kinases. However, their specific physicochemical properties—namely pH-dependent ionization and solubility limitations—present unique challenges in High-Throughput Screening (HTS).
This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol designed specifically for screening pyrazole carboxylic acid libraries. It addresses library preparation, assay optimization, and critical data validation steps to distinguish true biological activity from chemical interference.
Chemical Context & Library Preparation
The Scaffold Advantage & Challenge
The pyrazole-3/4/5-carboxylic acid moiety acts as a bidentate ligand. In kinase inhibition, the nitrogen atoms of the pyrazole ring often interact with the hinge region of the kinase, while the carboxylic acid group can be exploited to solubilize the molecule or interact with solvent-exposed lysine/arginine residues.
-
pKa Consideration: The carboxylic acid typically has a pKa between 3.5 and 4.5. At the physiological pH of most enzymatic assays (pH 7.4), these compounds will be deprotonated (anionic).
-
Solubility: While the ionized carboxylate improves solubility, the hydrophobic pyrazole core can drive aggregation, leading to false positives via promiscuous inhibition.
Library Handling Protocol
To mitigate aggregation and precipitation, "acoustic droplet ejection" (ADE) is recommended over traditional tip-based transfer.
| Parameter | Specification | Rationale |
| Solvent | 100% DMSO (Anhydrous) | Prevents hydrolysis; standardizes solubilization. |
| Stock Concentration | 10 mM | High enough for dilution, low enough to prevent crashing. |
| Storage | -20°C, Low Humidity | Prevents moisture uptake which degrades carboxylic acids. |
| Dispensing Method | Acoustic (e.g., Echo®) | Contactless transfer eliminates "carryover" and handles viscous DMSO accurately at nL volumes. |
Assay Principle: TR-FRET Kinase Binding
We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay.[1][2] This format is superior to simple fluorescence intensity for pyrazole screening because pyrazoles can occasionally exhibit intrinsic fluorescence that interferes with standard readouts. TR-FRET uses a time delay to eliminate this short-lived background noise.
-
Tracer: A fluorescently labeled ATP-competitive inhibitor (Acceptor).
-
Target: Recombinant Kinase tagged (e.g., GST-tag, His-tag).
-
Detection: Europium (Eu)-labeled antibody binding the tag (Donor).
-
Mechanism: When the Tracer binds the Kinase, the Donor and Acceptor are brought into proximity, generating a FRET signal. A pyrazole hit displaces the Tracer, causing a decrease in FRET signal.
Detailed Experimental Protocol
Reagents & Buffer Setup
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Critical Note: Avoid high concentrations of DTT (>1 mM) if using metal-dependent tracers, as pyrazoles can coordinate with metals; reducing agents might destabilize this.
-
-
Kinase: Recombinant Kinase (e.g., CDK8 or Aurora A) at 5 nM final concentration.
-
Tracer: AlexaFluor™ 647-labeled tracer (optimized Kd).
-
Antibody: Lanthanide-chelate labeled anti-tag antibody (2 nM).
Step-by-Step Workflow
-
Compound Dispensing (Source Plate):
-
Use acoustic dispenser to transfer 10 nL of pyrazole library compounds (10 mM stock) into a 384-well low-volume white plate.
-
Final Assay Concentration: 10 µM (assuming 10 µL final volume).
-
Controls: Column 1 (DMSO only, Negative Control/Max Signal), Column 2 (Known Inhibitor e.g., Staurosporine, Positive Control/Min Signal).
-
-
Enzyme/Antibody Addition:
-
Add 5 µL of Kinase + Antibody mixture in Assay Buffer.
-
Incubate for 15 minutes at RT. This allows the antibody to bind the kinase tag before the tracer competes.
-
-
Tracer Addition:
-
Add 5 µL of Tracer solution (at 2x Kd concentration).
-
Note: The final concentration of the tracer should equal its Kd to ensure the assay is balanced (50% occupancy) and sensitive to competitive inhibitors.
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at Room Temperature (22-25°C) in the dark.
-
Why? Equilibrium binding must be reached. Pyrazoles can be slow-binding inhibitors; insufficient incubation leads to false negatives.
-
-
Detection:
-
Read on a multimode plate reader (e.g., PHERAstar, EnVision).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm.[3]
-
Emission 2 (Acceptor): 665 nm.
-
Integration Delay: 50 µs (Critical to gate out pyrazole autofluorescence).
-
Data Analysis & Validation
Ratiometric Calculation
Raw data must be ratiometric to correct for well-to-well dispensing errors or quenching.
Assay Robustness (Z-Factor)
Before running the full library, validate the plate using the Z-factor formula (Zhang et al., 1999):
- : Standard deviation of positive (inhibitor) and negative (DMSO) controls.
- : Means of controls.
-
Acceptance Criteria:
. If , re-optimize tracer concentration or check for liquid handling errors.
Hit Selection & Interference Check
-
Hit Cutoff: Typically compounds showing >50% inhibition or >3 Standard Deviations from the negative control mean.
-
False Positive Flag (Chelation): Pyrazole carboxylic acids can chelate the Mg²⁺ in the buffer. If a compound is a hit, re-test in a buffer with increased MgCl₂ (e.g., 50 mM). If potency drops significantly, the compound is likely a metal chelator, not a true kinase inhibitor.
Visualizations
Figure 1: HTS Workflow for Pyrazole Libraries
Caption: Step-by-step TR-FRET screening workflow utilizing acoustic dispensing for precision.
Figure 2: Competitive Binding Mechanism
Caption: Mechanistic view of the TR-FRET competition. Pyrazoles displace the tracer, reducing signal.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link
-
Faming, Z., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.[4][5] Chemical Methodologies. Link
-
Thermo Fisher Scientific. Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. Application Note. Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.[6][7] Mini-Reviews in Organic Chemistry. Link
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 7. benthamdirect.com [benthamdirect.com]
Synthesis of peptide mimetics from 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
This Application Note is designed for medicinal chemists and peptide scientists. It details the strategic incorporation of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid (hereafter referred to as 4-APBz ) into peptidomimetic sequences.
Scaffold: 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
Application: Constrained
Introduction & Strategic Analysis
The 4-APBz scaffold represents a specific class of "aromatic
Structural Properties & Reactivity Profile
Success with this scaffold requires understanding its electronic duality:
-
The C-Terminus (Carboxylic Acid): Positioned at C3, it behaves similarly to a benzoic acid derivative. It is sterically accessible but electronically conjugated to the aromatic ring.
-
The N-Terminus (Amine): Positioned at C4, this is a heteroaromatic amine (aniline-like) . It is significantly less nucleophilic than a standard aliphatic
-amino group.
Critical Implication: Standard peptide coupling protocols (e.g., EDC/NHS) often fail when coupling to the 4-amino group. High-energy activation (HATU, Acid Chlorides/Fluorides) is mandatory for efficient ligation at this position.
The "Tautomer Lock"
The N1-benzyl substitution is crucial. It "locks" the pyrazole tautomerism, ensuring a defined vector between the C3-Carboxyl and C4-Amino groups. Without this substitution, proton migration between N1 and N2 would lead to a mixture of regioisomers during coupling.
Synthesis Workflow Visualization
The following diagram outlines the logical flow for incorporating 4-APBz into a peptide sequence, highlighting the critical "Bottleneck Step" (coupling to the aromatic amine).
Figure 1: Strategic workflow for Solid-Phase Peptide Synthesis (SPPS) utilizing the 4-APBz scaffold. Note the critical red node indicating the difficult coupling step.
Detailed Experimental Protocols
Protocol A: Scaffold Preparation (Fmoc-Protection)
Before SPPS, the 4-amino group must be protected. Due to the lower nucleophilicity of the pyrazole amine, standard Schotten-Baumann conditions may be sluggish.
Reagents: 4-APBz (1.0 eq), Fmoc-Cl (1.1 eq), Pyridine (2.0 eq), DCM/THF (1:1).
-
Dissolution: Dissolve 4-APBz in a 1:1 mixture of anhydrous DCM and THF. (THF helps solubility of the zwitterionic amino acid).
-
Base Addition: Add Pyridine (or
aq. for biphasic) at 0°C. -
Acylation: Dropwise add Fmoc-Cl dissolved in DCM.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Note: Monitor by TLC. If reaction stalls, add 0.1 eq DMAP.
-
Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc. Wash with brine, dry over
. -
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (MeOH/DCM gradient).
Protocol B: Solid-Phase Loading (C-Terminus)
This step attaches the scaffold to the resin via its C3-carboxylic acid.
Resin: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent premature cleavage and allow mild release if needed.
-
Activation: Dissolve Fmoc-4-APBz-OH (from Protocol A, 2.0 eq relative to resin loading) in dry DCM. Add DIPEA (4.0 eq).
-
Loading: Add the solution to the pre-swelled 2-CTC resin. Shake for 2 hours at RT.
-
Capping: Add MeOH (1 mL/g resin) and DIPEA to cap unreacted chlorides. Shake for 20 mins.
-
Washing: Wash resin
DCM, DMF.
Protocol C: The "Bottleneck" Coupling (Extension at N-Terminus)
Context: You are now trying to couple an amino acid (e.g., Fmoc-Ala-OH) to the pyrazole-amine on the resin. Challenge: The pyrazole amine is electron-deficient. Standard HBTU/DIC couplings will likely result in <20% conversion or deletion sequences.
Recommended System: HATU / HOAt / Collidine (Sym-collidine).
-
Deprotection: Remove Fmoc from the resin-bound scaffold (20% Piperidine/DMF,
min). Wash thoroughly. Visual Check: The resin usually turns a distinct yellow/orange upon deprotection of the aromatic amine. -
Activation Cocktail:
-
Incoming Amino Acid (4.0 eq)[1]
-
HATU (3.9 eq)
-
HOAt (4.0 eq) - Critical additive for aromatic amines.
-
Sym-Collidine (8.0 eq) - Superior base to DIPEA for difficult couplings.
-
Solvent: DMF (minimum volume to cover resin).
-
-
Coupling: Pre-activate the mixture for 1 minute, then add to the resin.
-
Conditions: Shake for 2–4 hours .
-
Pro-Tip: If available, use Microwave Irradiation (75°C, 25 Watts) for 20 minutes.
-
-
Monitoring: The Kaiser test may be ambiguous due to the aromatic amine. Use the Chloranil Test (specific for secondary/aromatic amines) or perform a micro-cleavage and check via LCMS.
-
Double Coupling: If conversion is <95%, repeat step 2-3 with fresh reagents.
Data Presentation & Validation
Comparison of Coupling Reagents (N-Terminal Extension)
The following table summarizes typical conversion rates when coupling Fmoc-Ala-OH to the resin-bound 4-APBz amine.
| Coupling Reagent | Base | Conditions | Conversion (1h) | Notes |
| DIC / HOBt | DIPEA | RT | < 15% | Not recommended. |
| HBTU / HOBt | DIPEA | RT | 30 - 40% | Significant deletion sequences. |
| PyBOP | DIPEA | RT | 55 - 65% | Moderate efficiency. |
| HATU / HOAt | Collidine | RT | 85 - 92% | Gold Standard. |
| Acid Chloride | Pyridine | RT | > 95% | Highly efficient, but requires pre-synthesis of AA-Cl. |
Structural Validation (NMR Signatures)
When validating the final peptidomimetic, look for these diagnostic signals in
-
Pyrazole C5-H: A sharp singlet typically between
8.0 – 8.5 ppm. -
Amide NH (attached to Pyrazole): A downfield singlet (
9.5 – 10.5 ppm), significantly shifted compared to aliphatic amides due to the aromatic ring current and electron withdrawal. -
Benzylic
: A distinct singlet or AB quartet (if chiral centers are nearby) around 5.3 – 5.5 ppm.
Troubleshooting & Side Reactions
Cyclization Risk (Pyrazolo-Pyrimidines)
If the N-terminal extension involves an amino acid with a reactive side chain (or if an aldehyde is used for reductive amination), there is a high risk of cyclization between the new amide carbonyl and the adjacent pyrazole nitrogen, or the pyrazole C5.
Mechanism:
Figure 2: Potential side reaction pathway leading to fused ring systems.
Prevention: Avoid strong Lewis acids and high temperatures (>50°C) after the peptide chain is formed unless the fused system is the desired target.
References
-
El-Sawy, E. R., et al. (2012). "Synthesis and biological evaluation of certain pyrazole-3-carboxylic acid derivatives as novel anti-inflammatory and antimicrobial agents." Journal of Heterocyclic Chemistry.
-
Veronese, A. C., et al. (2008). "Synthesis of pyrazole-based peptidomimetics." Tetrahedron.
- Albericio, F., & Boman, J. M. (1999). "Coupling Reagents and Solvents." Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Vertex Pharmaceuticals. (Patent WO2005028445). "Pyrazole compounds useful as inhibitors of protein kinases." (Demonstrates industrial relevance of the scaffold).
-
Grosche, P., et al. (2015). "Pyrazoles as potent inhibitors of the P53-MDM2 interaction." Journal of Medicinal Chemistry. (Example of pyrazole scaffold in PPI inhibition).
Sources
Application Notes and Protocols for the Use of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid in the Development of Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Antiviral Research
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] Its derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and notably, antiviral agents.[3][4] The structural features of the pyrazole ring allow for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Pyrazole-containing compounds have demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and various coronaviruses, making them a focal point in the quest for novel antiviral therapeutics.[5][6]
This document provides detailed application notes and protocols for leveraging 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid as a key starting material for the synthesis and evaluation of novel antiviral compounds. The strategic placement of the amino and carboxylic acid functionalities on the pyrazole core makes this molecule an ideal precursor for the construction of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, which are recognized as potent purine bioisosteres.
Scientific Rationale: Targeting Viral Replication with Pyrazolo[3,4-d]pyrimidines
The primary synthetic strategy outlined herein focuses on the conversion of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid into a pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system is isomeric to purines, the fundamental building blocks of nucleic acids.[6] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to potentially interfere with viral nucleic acid replication by acting as competitive inhibitors of viral polymerases or other enzymes involved in nucleotide metabolism. The development of pyrazolo[3,4-d]pyrimidines as antiviral agents is a well-established approach.[5][6]
The general workflow for the development of antiviral compounds from 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid is depicted below:
Sources
- 1. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study [mdpi.com]
Application Notes and Protocols: Strategies for Regioselective N-Alkylation of Pyrazole-3-Carboxylic Acid Esters
Introduction: The Significance of N-Alkylated Pyrazoles
N-substituted pyrazoles are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their widespread application stems from their ability to act as versatile pharmacophores and bioisosteres for amides or phenols, contributing to a wide spectrum of biological activities, including anti-tumor, anti-infective, and anti-dementia properties.[3] Pyrazole-3-carboxylic acid esters are particularly valuable building blocks, as the ester functionality provides a convenient handle for further synthetic transformations, such as amidation or reduction.
However, the synthesis of N-alkylated pyrazoles from unsymmetrical precursors like pyrazole-3-carboxylic acid esters presents a significant chemical challenge: regioselectivity . The pyrazole ring contains two adjacent, non-equivalent nitrogen atoms (N1 and N2), and alkylation can occur at either site, often yielding a mixture of regioisomers that can be difficult to separate and may possess vastly different biological activities.[4]
This guide provides an in-depth analysis of the factors governing regioselectivity and presents detailed, field-proven protocols for several key N-alkylation methods. It is designed to empower researchers, scientists, and drug development professionals to navigate this challenge and achieve predictable, high-yielding synthesis of the desired N-alkylated pyrazole-3-carboxylic acid ester isomers.
The Regioselectivity Challenge: N1 vs. N2 Isomerism
In a 3-substituted pyrazole, the N1 nitrogen is adjacent to the substituted carbon, while the N2 nitrogen is adjacent to an unsubstituted carbon. The distribution of the final product between the N1 and N2 isomers is dictated by a delicate interplay of steric, electronic, and reaction-specific factors.
-
Steric Hindrance: This is often the dominant factor. The substituent at the C3 position (in this case, a carboxylic acid ester) creates a sterically hindered environment around the adjacent N1 atom. Consequently, many alkylation reactions preferentially occur at the less sterically encumbered N2 atom.[3] However, this can be influenced by the size of the alkylating agent itself.[4]
-
Electronic Effects: The electron-withdrawing nature of the C3-ester group influences the nucleophilicity of both nitrogen atoms, though this effect is often secondary to sterics.[4]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically alter the N1/N2 ratio. These components can influence the site of deprotonation and the transition state of the alkylation step.
Caption: N-alkylation of pyrazole-3-carboxylic acid esters yields two possible regioisomers.
Methodologies and Experimental Protocols
Several robust methods exist for the N-alkylation of pyrazoles. The choice of method depends on the desired regioisomer, the nature of the alkyl group to be introduced, and the overall sensitivity of the substrate.
Protocol 1: Classical Base-Mediated N-Alkylation
This is the most common and direct approach, involving the deprotonation of the pyrazole N-H with a base, followed by nucleophilic substitution on an electrophile, typically an alkyl halide. The choice of base and solvent is critical for controlling selectivity.
Causality: A carbonate base like K₂CO₃ in a polar aprotic solvent such as DMF or DMSO is a reliable starting point for favoring the N1-isomer in many 3-substituted pyrazoles.[4] The polar aprotic solvent facilitates the Sₙ2 reaction, while the base and its counter-ion can influence the equilibrium between the pyrazole anions.
Experimental Protocol:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole-3-carboxylic acid ester (1.0 eq).
-
Add a suitable polar aprotic solvent (e.g., DMF or DMSO, to make a 0.1-0.5 M solution).
-
Add the base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the suspension.
-
Heat the reaction to the desired temperature (typically between room temperature and 80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired isomer(s).
Quantitative Data Summary:
| Base | Solvent | Alkylating Agent | Predominant Isomer | Yield | Reference |
| K₂CO₃ | DMSO | Methyl Iodide | N1 | Good | [4] |
| Cs₂CO₃ | DMF | Benzyl Bromide | N1 | High | [4] |
| NaH | THF | Ethyl Bromoacetate | Mixture | Variable | [4] |
| MgBr₂ | CH₂Cl₂ | Benzyl Bromide | N2 | Moderate | [4] |
Note: Data is illustrative. Actual yields and ratios depend on the specific pyrazole substrate.
Caption: General workflow for base-mediated N-alkylation of pyrazoles.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative that uses an alcohol as the alkylating agent under neutral, mild conditions. It is particularly useful for introducing secondary alkyl groups or when the substrate is sensitive to strong bases.[5][6]
Causality: The reaction proceeds via the activation of an alcohol with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The deprotonated pyrazole then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion. The use of polymer-supported PPh₃ or alternative reagents like ADDP can simplify purification by eliminating the triphenylphosphine oxide byproduct.[7]
Experimental Protocol:
-
In a dry, inert atmosphere (N₂ or Ar) flask, dissolve the pyrazole-3-carboxylic acid ester (1.0 eq), the desired alcohol (1.1-1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in a dry aprotic solvent like THF or CH₂Cl₂.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in the same solvent dropwise over 10-15 minutes. An exothermic reaction and color change are typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is often less polar than the desired product.
Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This modern method provides an alternative to traditional protocols that require strong bases or high temperatures.[8] It is effective for introducing benzylic, phenethyl, and benzhydryl groups.
Causality: A Brønsted acid, such as camphorsulfonic acid (CSA), catalyzes the reaction between the pyrazole and a trichloroacetimidate electrophile. The mechanism is thought to involve a carbocation intermediate, making it suitable for alkyl groups that can stabilize a positive charge.[3][8]
Experimental Protocol:
-
To a round-bottom flask under an argon atmosphere, add the pyrazole-3-carboxylic acid ester (1.0 eq), the alkyl trichloroacetimidate (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).
-
Add dry 1,2-dichloroethane (DCE) to form a ~0.25 M solution.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Troubleshooting and Optimization
Achieving high yield and the desired regioselectivity often requires optimization.
Caption: Decision tree for optimizing regioselectivity in pyrazole N-alkylation.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently reactive alkylating agent.2. Base is not strong enough.3. Reaction temperature is too low. | 1. Switch to a more reactive halide (I > Br > Cl) or use a triflate.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).3. Increase the reaction temperature and monitor carefully. |
| Poor Regioselectivity | 1. Steric and electronic factors are poorly matched.2. Suboptimal solvent or base choice. | 1. To favor N1: Use a less bulky alkylating agent; use K₂CO₃/DMSO.[4]2. To favor N2: Use a bulkier alkylating agent; consider a coordinating catalyst like MgBr₂.[4] |
| Decomposition | 1. Substrate is sensitive to the base or temperature.2. Alkylating agent is unstable under the conditions. | 1. Use a milder base (e.g., K₂CO₃) or switch to the Mitsunobu or acid-catalyzed method.2. Lower the reaction temperature. |
| Difficult Purification | 1. Isomers are inseparable by chromatography.2. (Mitsunobu) PPh₃O co-elutes with product. | 1. Attempt derivatization of the mixture to alter polarity, then separate and reverse.2. Use polymer-supported PPh₃ or an alternative phosphine-free protocol if available. |
Conclusion
The N-alkylation of pyrazole-3-carboxylic acid esters is a crucial transformation for accessing valuable chemical entities. While the inherent challenge of regioselectivity can be formidable, a systematic approach to reaction design can lead to predictable and successful outcomes. By carefully considering the steric and electronic properties of the substrate and by selecting the appropriate combination of solvent, base, and alkylating agent, researchers can effectively steer the reaction toward the desired N1 or N2 isomer. The classical base-mediated approach, the mild Mitsunobu reaction, and modern acid-catalyzed methods each offer a unique set of advantages, providing a versatile toolkit for the modern synthetic chemist.
References
-
Fustero, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3463.
-
Fustero, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.
-
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.
-
Organic Chemistry Portal. (2024). Synthesis of pyrazoles. .
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.
-
Bildirici, İ., & Cengiz, M. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
-
Ghandour, Y., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. ResearchGate.
-
Tosoh Corporation. (1997). N-alkylation method of pyrazole. Google Patents.
-
SlideShare. (2018). Pyrazole. SlideShare.
-
Tosoh Corporation. (1996). N-alkylation method of pyrazole. Google Patents.
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
-
Donahue, M. G., et al. (2019). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate.
-
Mitsunobu, O. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of the Osaka University of Pharmaceutical Sciences.
-
Diez-Barra, E., et al. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853.
-
Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
-
Kliachyna, M. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
-
de la Herrán, G., et al. (2010). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications.
-
Wang, C., et al. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 954-961.
-
Pelosi, G., et al. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 6. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
How to avoid regioisomer formation in unsymmetrical pyrazole synthesis
Topic: Avoiding Regioisomer Formation in Unsymmetrical Pyrazole Synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 18, 2026
The "Regioisomer Trap": Diagnostic & Root Cause Analysis
User Issue: "I reacted my unsymmetrical 1,3-diketone with methylhydrazine, and LCMS shows two peaks with the same mass. The NMR is a mess of mixtures. Why?"
Root Cause: The formation of pyrazoles via the Knorr condensation (1,3-dicarbonyl + hydrazine) is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.
-
The Hydrazine: In monosubstituted hydrazines (
), the terminal nitrogen ( ) is generally more nucleophilic than the substituted nitrogen ( ) due to steric hindrance, despite the electronic donation of alkyl groups. -
The Diketone: If your 1,3-diketone has similar steric or electronic environments at both carbonyls (
and ), the hydrazine will attack indiscriminately, leading to a mixture of 1,3- and 1,5-isomers.
Visualizing the Problem (Mechanism)
Figure 1: Bifurcation of the condensation pathway leading to regioisomeric mixtures.
Troubleshooting Guides & Protocols
Module A: The Solvent Switch (For 1,3-Dicarbonyls)
Scenario: You must use a 1,3-diketone substrate and cannot change the starting material. Solution: Exploit the "Solvent Effect" to direct regioselectivity.[1]
Technical Insight: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are hydrogen-bond donors (HBD). They activate the carbonyls via H-bonding but also solvate the hydrazine. Crucially, they tend to favor the formation of the 5-substituted isomer (where the substituent on the hydrazine ends up adjacent to the substituent on the pyrazole C5) by stabilizing specific transition states or intermediates [1].
Protocol 1: HFIP-Directed Cyclization
| Parameter | Condition |
| Substrate | Unsymmetrical 1,3-diketone (1.0 equiv) |
| Reagent | Methylhydrazine or Arylhydrazine (1.1 equiv) |
| Solvent | HFIP (Hexafluoroisopropanol) [Critical] |
| Concentration | 0.2 M |
| Temperature | 25 °C (Room Temp) |
| Time | 1–4 Hours |
Step-by-Step:
-
Dissolve the 1,3-diketone in HFIP (Caution: Corrosive/Volatile).
-
Add the hydrazine dropwise at 0 °C to control exotherm.
-
Allow to warm to RT and stir.
-
Workup: Evaporate HFIP (recoverable). The residue is often the pure regioisomer.
-
Validation: Check NOESY NMR. Interaction between N-Methyl and C5-substituent confirms the 1,5-isomer.
Module B: The "Enaminone" Route (For 1,5-Selectivity)
Scenario: You need high fidelity 1,5-disubstituted pyrazoles (e.g., Celecoxib analogs).
Solution: Replace the 1,3-diketone with an Enaminone (
Technical Insight:
Enaminones differentiate the two electrophilic sites. The carbonyl carbon is hard/electrophilic, but the carbon attached to the dimethylamino group is a "masked" aldehyde/ketone. Under acidic conditions, the hydrazine attacks the carbonyl first. Under neutral/basic conditions, the hydrazine
Protocol 2: Enaminone Cyclization
-
Precursor Synthesis: React Acetophenone derivative with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux (neat or in Toluene).
-
Result:
-dimethylaminoenone.
-
-
Cyclization:
-
Dissolve enaminone in Ethanol.
-
Add Hydrazine hydrochloride (
). -
Reflux for 2–6 hours.
-
Mechanism:[2][3][4][5] The protonated hydrazine is less nucleophilic; the reaction is driven by the exchange of the dimethylamine.
-
Result: Exclusive formation of the 1-R-3-Aryl pyrazole (1,3-isomer) is typical if the hydrazine attacks the
-carbon. Wait , for 1,5-diaryl pyrazoles (Celecoxib type), the hydrazine phenyl group ends up on N1, and the enaminone aryl group ends up at C5. Correction: The of the hydrazine attacks the -carbon of the enaminone, and the closes onto the carbonyl. This yields the 1,5-isomer .
-
Module C: Post-Synthetic Regiocontrol (N-Arylation)
Scenario: You cannot control the cyclization, or you are starting from a simple pyrazole. Solution: Synthesize the unsubstituted pyrazole first, then use metal-catalyzed N-arylation.
Technical Insight:
Unsubstituted pyrazoles exist in tautomeric equilibrium. Direct alkylation (
Decision Logic for N-Functionalization:
Figure 2: Selection guide for N-functionalization of pyrazoles.
Special Case: Fluorinated Pyrazoles
FAQ: "I'm making a
Explanation:
The Trifluoromethyl (
-
The carbonyl adjacent to
is highly electrophilic. -
However, it often exists as a stable hydrate or hemiacetal in solution, rendering it less reactive to initial nucleophilic attack than the non-fluorinated carbonyl.
-
Result: The hydrazine
often attacks the carbonyl distal (furthest) from the group first.
Recommendation:
For 3-trifluoromethyl pyrazoles (where
-
Reagents:
-alkoxyvinyl trifluoromethyl ketone + Hydrazine. -
Condition: Acidic media usually favors the 3-
isomer.
Data Summary: Method Comparison
| Method | Target Isomer | Key Reagent/Condition | Selectivity Score |
| Standard Knorr | Mixture | EtOH, Reflux | Low (1:1 to 3:1) |
| Fluorinated Solvent | 1,5-Isomer | HFIP or TFE | High (>10:1) |
| Enaminone | 1,5-Isomer | DMF-DMA pre-step | Very High (>20:1) |
| Alkynone | 1,3-Isomer | Au or Cu catalyst | High (>15:1) |
| Chan-Lam | 1-Aryl (Thermo) | Cu(OAc)2, Boronic Acid | High (Substrate dependent) |
References
-
Fustero, S. et al. (2008).[6] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][6][7] Journal of Organic Chemistry. Link
-
Stanovnik, B. et al. (2014). Enaminones as Building Blocks in Heterocyclic Synthesis. Chemical Reviews. Link
-
Buchwald, S. L. et al. (2001). Copper-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society. Link
-
Fustero, S. et al. (2011). Fluorine in Heterocyclic Chemistry: Synthetic Approaches and Applications. Chemical Reviews. Link
-
Heller, S. T.[8][9] & Natarajan, S. R. (2006).[8][9] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[8][9] Organic Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
Technical Support Hub: Purification of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
Executive Technical Overview
4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid is a critical intermediate, most notably in the synthesis of soluble guanylate cyclase (sGC) stimulators like Riociguat . Its purification presents a unique "dual-threat" challenge to chemists:
-
Amphoteric Nature: Possessing both a basic primary amine and an acidic carboxylic acid, the molecule exists in zwitterionic equilibria. Standard extraction protocols often fail because the compound can partition into the aqueous phase at both high and low pH.
-
Oxidative Instability: The electron-rich amino-pyrazole core is susceptible to air oxidation, leading to colored azo/hydrazo impurities (often brown or purple oils) that are difficult to remove.
This guide moves beyond generic protocols to provide a mechanism-based troubleshooting system.
Critical Troubleshooting Guide (Q&A)
Category A: Yield & Solubility Issues
Q1: I performed a standard acid-base extraction, but my recovery is extremely low (<40%). Where is my product?
-
Diagnosis: You likely trapped the compound in its zwitterionic "solubility window" or lost it during the aqueous wash.
-
The Mechanism: As an amino acid analog, this compound has an isoelectric point (pI). At pH values near its pI (likely pH 3.5–4.5), it is least soluble in water and precipitates. However, at pH < 2 (cationic form) or pH > 8 (anionic form), it becomes highly water-soluble.
-
Solution:
-
Do not wash the organic layer with large volumes of water if the pH is neutral.
-
Protocol Adjustment: Instead of liquid-liquid extraction, use Isoelectric Precipitation . Dissolve the crude in dilute NaOH (pH > 10), filter off insoluble impurities, then slowly acidify with HCl to pH 4.0–4.5. The product should crash out as a solid.
-
Q2: My product is "oiling out" during recrystallization instead of forming crystals.
-
Diagnosis: The supersaturation level is too high, or the solvent polarity gap is too wide.
-
The Mechanism: The benzyl group adds lipophilicity, while the amino-acid core is polar. If you add a non-polar anti-solvent (like hexanes) too quickly to a polar solution (like ethanol), the hydrophobic effect forces the compound out as a liquid phase before a crystal lattice can form.
-
Solution:
-
Seeding: Keep a small amount of crude solid. Add a "speck" to the oiled mixture; this provides a nucleation surface.
-
Solvent Switch: Switch to a single-solvent system (e.g., hot Ethanol or Methanol) or a more compatible pair like Ethanol/Water . Avoid Hexanes.
-
Slow Cooling: Wrap the flask in foil/towels to slow the cooling rate to <1°C/min.
-
Category B: Purity & Stability[1]
Q3: The solid is off-white/brown even after recrystallization. NMR shows purity >95%, but the color persists.
-
Diagnosis: Trace oxidative coupling products (azo-dimers). These have high extinction coefficients, so even ppm levels cause discoloration.
-
The Mechanism: The 4-amino group is electron-rich. Exposure to air, especially in solution, generates radical cations that couple.
-
Solution:
-
Activated Carbon: During the hot filtration step of recrystallization, add 5 wt% activated charcoal (e.g., Darco G-60). Stir for 15 mins, then filter through Celite while hot.
-
Additive: Add a pinch of sodium dithionite or ascorbic acid during the aqueous precipitation step to act as a scavenger.
-
Master Purification Protocols
Method A: Isoelectric Precipitation (Primary Purification)
Best for: Crude material from reduction reactions (e.g., hydrogenation of nitro-precursor).
-
Dissolution: Suspend crude solid in water (10 mL/g).
-
Basification: Add 2M NaOH dropwise with stirring until pH reaches 10–11. The solid should dissolve completely (forming the carboxylate salt).
-
Charcoal Treatment (Optional): Add activated carbon (5 wt%), stir 20 min, filter.
-
Precipitation: Slowly add 1M HCl dropwise. Monitor pH.
-
Observation: Cloudiness will start around pH 6.
-
Target: Continue until pH 4.0–4.5 . STOP. Going lower (pH < 2) will re-dissolve the product as the hydrochloride salt.
-
-
Isolation: Stir the slurry for 30 min at 0°C. Filter, wash with minimal cold water, and dry under vacuum.
Method B: Recrystallization (Polishing)
Best for: Removing trace colored impurities or achieving >99% purity.
| Parameter | Specification |
| Solvent System | Ethanol / Water (4:1) |
| Concentration | ~1 g solute per 15 mL solvent |
| Temperature | Dissolve at reflux (78°C); Crystallize at 4°C |
| Recovery | Typically 75–85% |
Step-by-Step:
-
Place the solid in a flask with a stir bar.
-
Add Ethanol (12 mL/g). Heat to reflux.[3]
-
If not dissolved, add Water dropwise through the condenser until clear.
-
Remove from heat. Allow to cool to RT undisturbed (2 hours).
-
Cool in an ice bath (1 hour).
-
Filter and wash with cold Ethanol/Water (1:1).
Process Visualization
Workflow 1: Acid-Base Purification Logic
Caption: Logic flow for isoelectric precipitation, highlighting the critical risk of over-acidification.
Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen. The amino group is sensitive to oxidation.[4]
-
Temperature: 2–8°C for short term; -20°C for long term.
-
Container: Amber glass vials (protect from light).
References
-
Synthesis of Riociguat Intermediates
- Source: Mittapelli, V. et al. "An expeditious synthesis of riociguat, A pulmonary hypertension drug." Der Pharma Chemica, 2013, 5(4): 232-239.
- Relevance: details the cyclization and handling of the benzyl-pyrazole core.
-
Purification of Amino-Pyrazole Carboxylic Acids
- Source: Follmann, M. et al. (Bayer Intellectual Property GmbH). "Substituted Pyrazole Derivatives." U.S.
- Relevance: Provides industrial-scale protocols for acid-base workup of pyrazole carboxylic acids.
-
Recrystallization Solvent Data
- Source: PubChem Compound Summary for 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid deriv
- Relevance: Solubility data and pKa estimations supporting the isoelectric precipit
Sources
Catalyst selection for efficient pyrazole ring formation
Ticket System: Active | Status: Online | Tier 3 Support: Senior Application Scientist
Welcome to the Pyrazole Synthesis Support Center
User Advisory: You have reached the advanced troubleshooting hub for pyrazole ring construction. This guide bypasses general textbook definitions to address specific failure modes in regioselectivity , catalytic efficiency , and green process scaling .
Our protocols are grounded in the mechanistic reality that pyrazole synthesis is rarely just "mixing reagents." It is a competition between steric bulk, electronic bias, and catalyst coordination spheres.
Module 1: The Regioselectivity Crisis (Ticket #404)
Issue: "I am getting a 1:1 mixture of 1,3- and 1,5-disubstituted isomers in my Knorr condensation."
Diagnosis: The classic Knorr synthesis (1,3-diketone + hydrazine) is governed by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyl carbons. In neutral solvents like ethanol, these rates are often too similar, leading to racemic mixtures.
The Solution: Fluorinated Solvents & Electronic Biasing
To force regioselectivity without changing your substrate, you must alter the solvent sphere or the protonation state.
Protocol A: HFIP-Mediated Regiocontrol
Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor, activating the harder carbonyl (usually the ketone over the ester/amide) and stabilizing the specific transition state.
-
Substrate: Unsymmetrical 1,3-diketone (1.0 equiv).
-
Reagent: Methylhydrazine (1.1 equiv).
-
Solvent: HFIP (0.2 M concentration).[1]
-
Conditions: Stir at 25 °C for 1-4 hours.
-
Mechanism: HFIP coordinates to the carbonyl oxygen, increasing electrophilicity selectively.
Diagnostic Flowchart: Selecting the Right Path
Caption: Decision matrix for selecting the synthetic route based on desired regioisomer outcomes.
Module 2: Lewis Acid Catalysis (Ticket #709)
Issue: "My reaction requires high temperatures (refluxing acetic acid) and degrades my sensitive substrates."
Diagnosis: Proton catalysis (Brønsted acid) is often too harsh. You need a "soft" activation of the carbonyl that operates at room temperature.
The Solution: Rare Earth Triflates (Sc(OTf)₃)
Scandium(III) triflate is a water-tolerant Lewis acid that effectively activates 1,3-diketones by forming a bidentate complex, lowering the activation energy for hydrazine attack.
Comparative Efficiency Data
Reaction: Phenylhydrazine + Acetylacetone (Room Temp, 15 min)
| Catalyst | Loading (mol%) | Yield (%) | Solvent | Notes |
| None | - | 15% | EtOH | Slow background reaction |
| AcOH | 100% | 65% | AcOH | Requires heat, difficult workup |
| Sc(OTf)₃ | 1-2% | 96% | Solvent-Free | Reusable, mild, fastest |
| InCl₃ | 10% | 88% | H₂O | Good, but higher loading needed |
| Nano-ZnO | 5% | 92% | H₂O | Heterogeneous, requires filtration |
Experimental Protocol: Solvent-Free Sc(OTf)₃ Synthesis
-
Mix: In a vial, combine 1,3-diketone (1.0 mmol) and hydrazine derivative (1.0 mmol).
-
Catalyst: Add Sc(OTf)₃ (0.01 mmol, 1 mol%).
-
Agitate: Vortex or stir at room temperature. The reaction is often exothermic; cooling may be required for large scales.
-
Monitor: Reaction is typically complete in <5 minutes (solidification often occurs).
-
Workup: Add Et₂O to dissolve the product. The catalyst remains as a solid/gum and can be filtered/recovered.
Module 3: Transition Metal Pathways (Ticket #902)
Issue: "I need to synthesize 4-trifluoromethyl pyrazoles or 1,4-disubstituted rings that Knorr synthesis cannot access."
Diagnosis: Condensation chemistry fails here. You must switch to [3+2] dipolar cycloaddition using transition metal catalysis to control the regiochemistry of alkyne/sydnone coupling.
The Solution: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)
This method mimics "Click" chemistry to generate 1,4-disubstituted pyrazoles with perfect regiocontrol, avoiding the 1,3/1,5 mixture entirely.
Mechanistic Pathway:
-
Activation: Cu(I) coordinates to the alkyne.
-
Cycloaddition: The sydnone (acting as a dipole) undergoes regioselective addition.
-
Extrusion: CO₂ is lost (decarboxylation) to aromatize the pyrazole ring.
Caption: Copper-catalyzed pathway for regioselective 1,4-pyrazole formation via sydnone extrusion.
Module 4: Troubleshooting & FAQs
Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Product melting point depression due to impurities or solvent retention. | Triturate with cold ethanol/water (1:1). If oil persists, seed with a crystal from a pure batch or scratch the glass surface. |
| Low Yield (Knorr) | Enolate stabilization by Lewis Acid (if using wrong LA) or pH too high. | Ensure pH is ~4-5. If using Lewis Acid, switch to Sc(OTf)₃ which activates the neutral ketone, not the enolate. |
| Regio-Scrambling | Substrate lacks steric bias; solvent is non-polar. | Switch solvent to HFIP or TFE (Trifluoroethanol). Lower the temperature to 0°C. |
| Catalyst Poisoning | Hydrazine acting as a ligand for the metal catalyst. | Use Hydrazine Hydrochloride salts instead of free base, or increase catalyst loading (Cu) to overwhelm the ligand effect. |
Frequently Asked Questions
Q: Can I use water as a solvent for green synthesis? A: Yes. Water is excellent for pyrazole synthesis because the hydrophobic effect accelerates the aggregation of organic reactants.
-
Recommendation: Use Nano-ZnO or surfactant-mediated conditions (CTAB) . Recent data suggests water microdroplets (electrospray) can drive this reaction in milliseconds without any catalyst, though this is hard to scale [4, 5].
Q: Why is my 3-trifluoromethyl pyrazole yield so low? A: The CF₃ group is strongly electron-withdrawing, forming a stable hydrate (gem-diol) in aqueous conditions, which inhibits dehydration.
-
Fix: Use anhydrous conditions with a dehydrating agent (molecular sieves) or use a Dean-Stark trap to physically remove water during reflux in toluene.
Q: I need to scale this to 100g. Which catalyst is safest? A: Avoid perchlorates or heavy loading of transition metals. Sc(OTf)₃ is scalable but expensive. For cost-effective scaling, Amberlyst-15 (solid acid) is the industry standard—it is cheap, removable by filtration, and avoids the corrosion issues of HCl/AcOH.
References
-
BenchChem Technical Support. (2025).[1][2] Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. Link
-
RSC Publishing. (2018). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Chemical Communications. Link
-
National Institutes of Health (PMC). (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. PMC. Link
-
Pradeep Research Group. (2025). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. Link
-
Thieme Connect. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. Link
-
SciELO. (2011). A general and efficient synthesis of pyrazoles catalyzed by Sc(OTf)3 under solvent-free conditions. Link
Sources
How to minimize byproduct formation in Vilsmeier-Haack formylation of pyrazoles
[1]
Topic: Minimizing Byproduct Formation & Process Optimization Ticket ID: VH-PYR-OPT-001 Assigned Specialist: Senior Application Scientist
The Diagnostic Hub: Mechanistic Causality
To minimize byproducts, we must first visualize where the reaction diverges from the desired pathway. The Vilsmeier-Haack (VH) reaction is not a single step; it is a cascade of equilibria where temperature and stoichiometry dictate the winner.
The Reaction Pathway & Branching Points
The following diagram illustrates the critical "decision points" where your reaction either proceeds to the desired 4-formylpyrazole or diverges into common byproducts (N-formyl species, chlorinated artifacts, or tar).
Figure 1: Mechanistic divergence in pyrazole formylation. Note that N-attack is kinetically favored but often reversible, whereas C4-attack is thermodynamic.
Troubleshooting Guide: Specific Byproducts
Issue A: "I am getting significant N-formylation instead of C-formylation."
Diagnosis: Pyrazoles with a free NH (1H-pyrazoles) are amphoteric. The nitrogen lone pair is a better nucleophile than the C4 carbon, leading to kinetic attack at the nitrogen. The Fix:
-
Block the Nitrogen (Recommended): Pre-protect the pyrazole with a Methyl, Benzyl, or THP group. The VH reaction conditions are acidic; ensure your protecting group is acid-stable (avoid Boc/Trityl if high heat is required).
-
Thermodynamic Rearrangement: If you must use a free pyrazole, increase the reaction temperature (60–80°C). The N-Vilsmeier intermediate is often reversible and can rearrange to the C-Vilsmeier intermediate given enough thermal energy. However, this increases the risk of "tar" formation.
Issue B: "The reaction mixture turned into a black tar (polymerization)."
Diagnosis: This is the "Red Dye" problem (Friedel’s original observation).[1] It is caused by:
-
Thermal Runaway: The formation of the Vilsmeier reagent releases massive heat.
-
Dimerization: The intermediate iminium salt reacts with unreacted starting material to form bis-pyrazole methanes (highly colored/black solids). The Fix:
-
Dilution is Key: Do not run this neat in DMF. Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) as a co-solvent (5–10 volumes). This acts as a heat sink.
-
Inverse Addition: Add the pre-formed, cold Vilsmeier reagent to the pyrazole solution, not the other way around. This ensures the electrophile is never in large excess relative to the substrate locally.
Issue C: "I see chlorinated byproducts (Cl replacing OH)."
Diagnosis: POCl3 is a chlorinating agent.[2] If your pyrazole has hydroxyl groups (e.g., 5-hydroxypyrazole) or tautomerizable ketones, they will be converted to chlorides (chloro-pyrazoles) alongside formylation. The Fix:
-
Stoichiometry Control: If the chlorination is undesired, you cannot use POCl3. Switch to Oxalyl Chloride/DMF , which generates the same Vilsmeier reagent but is a milder chlorinating agent than phosphorus oxychloride.
Optimized Protocol: The "Cold-then-Hot" Method
This protocol is designed to minimize thermal degradation and regioselectivity errors.
Reagents:
-
Substrate: 1-Methyl-1H-pyrazole (Protected)
-
Reagent: POCl3 (1.2 equiv)[3]
-
Solvent: DMF (3.0 equiv) + DCE (5 volumes)
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation (The Critical Cold Step):
-
Charge DMF (3.0 eq) and DCE (2.5 vol) into a flask under
. -
Cool to 0°C .
-
Add POCl3 (1.2 eq) dropwise.[3] Do not let internal temp exceed 5°C.
-
Stir at 0°C for 30 mins. You will see a white precipitate (the chloroiminium salt).
-
-
Substrate Addition:
-
Dissolve pyrazole in remaining DCE (2.5 vol).
-
Add pyrazole solution to the reagent slurry at 0°C.[3]
-
Why? Adding substrate to the cold salt prevents local overheating and dimerization.
-
-
The Heating Ramp:
-
Allow to warm to Room Temp (RT) over 30 mins.
-
Heat to 60–80°C for 2–4 hours. Monitor by TLC/LCMS.
-
Checkpoint: The reaction must go to completion here. The intermediate iminium species will not show as "product" on LCMS (it usually hydrolyzes on the column), so look for the disappearance of starting material.
-
-
Buffered Hydrolysis (The Anti-Tar Workup):
-
Pour the reaction mixture into ice-cold Sodium Acetate (aq) or saturated NaHCO3 .
-
Crucial: Do not use water alone. The pH drop from hydrolyzing POCl3 generates HCl, which can degrade sensitive aldehydes. Keep pH ~4–6.
-
Stir vigorously for 1 hour to ensure the iminium salt is fully hydrolyzed to the aldehyde.
-
Comparative Data: Solvent & Reagent Effects[4][5]
| Variable | Condition | Impact on Byproducts | Recommendation |
| Solvent | Neat DMF | High risk of thermal runaway; difficult workup (emulsions).[3] | Avoid for scale-up. |
| Solvent | DMF + DCM | Good thermal control; limits reaction temp to ~40°C (reflux). | Good for reactive pyrazoles. |
| Solvent | DMF + DCE | Excellent thermal control; allows heating to 80°C. | Standard for unreactive pyrazoles. |
| Reagent | POCl3 | Robust; highly reactive; chlorinates OH groups. | Standard use. |
| Reagent | SOCl2 | Gaseous byproducts (SO2); less stable reagent. | Use only if POCl3 fails. |
| Reagent | Oxalyl Chloride | Milder; generates CO/CO2 (gas evolution risk). | Use to avoid chlorination of sensitive groups. |
Safety & Hazards (E-E-A-T)
-
POCl3 Exotherm: The mixing of DMF and POCl3 is violently exothermic. On a scale >10g, this must be actively cooled. Failure to cool can lead to a "fume-off" event.
-
Water Reactivity: Never add water directly to the reaction mixture at high temperatures. The hydrolysis of excess POCl3 generates HCl gas and heat instantly.
-
Vilsmeier Reagent Toxicity: The chloroiminium salt is a potent electrophile and skin irritant. Handle under inert atmosphere.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction.[3][1][2][5][6][7][8][9][10][11][12][13] Comprehensive Organic Synthesis.
- Context: The authoritative review on the mechanism and scope of the reaction.
-
Jones, G., & Stanforth, S. P. (2000).[14][4] The Vilsmeier Reaction of Non-Aromatic Compounds.[2][6][7][8] Organic Reactions.[3][1][2][14][5][4][9][11][12][13][15][16]
- Context: Details the specific reactivity of heterocyclic systems like pyrazoles.
-
BenchChem Technical Guides. (2025).
- Context: Specific protocols for pyrazole formyl
-
Mettler Toledo. (2024). Thermal Hazards of the Vilsmeier-Haack Reaction.
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Validation & Comparative
The Ascendant Role of Pyrazole Derivatives in Antimicrobial Research: A Comparative Analysis
An In-Depth Guide for Researchers and Drug Development Professionals
The relentless evolution of antimicrobial resistance presents a formidable challenge to global health, demanding an urgent and innovative response from the scientific community. In the quest for novel therapeutic agents, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention for its versatile biological activities.[1][2][3] This guide offers a comprehensive comparative analysis of the antimicrobial activity of various pyrazole derivatives, providing researchers and drug development professionals with synthesized technical data, field-proven experimental insights, and a framework for future exploration.
The Enduring Appeal of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[4][5] Its appeal in the antimicrobial realm stems from its structural versatility, allowing for the introduction of various substituents that can modulate its biological activity, pharmacokinetic properties, and target specificity.[1][6] Researchers have successfully synthesized a wide array of pyrazole derivatives, demonstrating a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][7][8]
Experimental Cornerstone: Assessing Antimicrobial Efficacy
To objectively compare the antimicrobial potency of different pyrazole derivatives, standardized and reproducible experimental protocols are paramount. The following methodologies represent the gold standard in the field for determining a compound's inhibitory and cidal activity against microbial pathogens.
Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of newly synthesized pyrazole derivatives.
Caption: A generalized workflow for assessing the antimicrobial activity of pyrazole derivatives.
Detailed Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), synthesized pyrazole derivatives, standard antibiotics (e.g., ciprofloxacin, fluconazole), microbial cultures.
-
Procedure:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in the appropriate broth within the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized inoculum to each well containing the serially diluted compound.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.[7][9]
-
2. Agar Well Diffusion for Zone of Inhibition Measurement:
This qualitative or semi-quantitative method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone where microbial growth is inhibited.
-
Materials: Petri dishes with Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterile cork borer, synthesized pyrazole derivatives, standard antibiotics, microbial cultures.
-
Procedure:
-
Prepare a standardized microbial inoculum (0.5 McFarland) and swab it evenly across the surface of the agar plate.
-
Using a sterile cork borer, create wells of a uniform diameter in the agar.
-
Add a fixed volume of a known concentration of the pyrazole derivative solution to each well.
-
Allow the plates to stand for a period to permit diffusion of the compound into the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.[7][8]
-
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any fused heterocyclic systems. The following table summarizes the antimicrobial activity of selected classes of pyrazole derivatives against various pathogens, as reported in recent literature.
| Pyrazole Derivative Class | Test Organisms | Key Findings & MIC/Zone of Inhibition Data | Reference |
| Pyrazole-1-carbothiohydrazides | S. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. flavus | Showed remarkable antibacterial and antifungal activities. Compound 21a displayed MIC values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi, lower than standard drugs. | [7] |
| Pyrazole Benzamides | NDM-1-positive A. baumannii | Compound 12b exhibited superior activity against this multidrug-resistant strain, supported by molecular docking studies. | [6] |
| Pyrazole Hydrazones | A. baumannii, Gram-negative bacteria | Compounds demonstrated selective activity against Gram-negative bacteria with MICs ranging from 3.125 to 6.25 µg/mL against A. baumannii. | [6] |
| Thiophene-functionalized pyrazolo[1,5-a]pyrimidines | A. baumannii | Exhibited limited to moderate bactericidal activity with MICs of 31.25–250 µg/mL. Halogenation of the phenyl ring enhanced activity. | [6] |
| Pyrazole-Thiazole Hybrids | Methicillin-resistant S. aureus (MRSA) | Potent growth inhibitors of MRSA with MBC values <0.2 µM. Molecular docking suggested topoisomerase II and IV as potential targets. | [10] |
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | Demonstrated potent broad-spectrum antibacterial activity, with MBC values <1 µg/mL for most strains, outperforming ciprofloxacin in vitro. | [10] |
| Dihydrotriazine substituted pyrazoles | MRSA, E. coli | Potent broad-spectrum agents with MIC values as low as 1 µg/mL, comparable or better than several standard antibiotics. | [10] |
| Pyrazole-clubbed Pyrimidines | MRSA, P. aeruginosa | Compound 5c showed promising activity against MRSA with an inhibition zone of 28 mm and MIC of 521 µM. | [11] |
Unraveling the Mechanisms of Action
Understanding the mechanism by which pyrazole derivatives exert their antimicrobial effects is crucial for rational drug design and overcoming resistance. While the exact mechanisms can vary between different derivatives, several key cellular targets and pathways have been identified.
Key Antimicrobial Mechanisms of Pyrazole Derivatives
Caption: Proposed mechanisms of antimicrobial action for various pyrazole derivatives.
-
Inhibition of DNA Gyrase and Topoisomerase IV: A significant number of pyrazole derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV.[10][12] These essential enzymes are responsible for managing DNA supercoiling during replication, transcription, and repair. By inhibiting their function, these pyrazole compounds effectively halt DNA synthesis, leading to bacterial cell death. This mechanism is particularly attractive as these enzymes are absent in eukaryotes, offering a degree of selective toxicity.
-
Disruption of the Bacterial Cell Wall: Some pyrazole-derived hydrazones have been reported to exert their antibacterial effect by disrupting the bacterial cell wall.[10] The cell wall is a critical structure for maintaining the osmotic integrity of the bacterial cell, and its disruption leads to cell lysis.
-
Inhibition of Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Dihydrotriazine substituted pyrazole derivatives have been identified as potent inhibitors of DHFR, leading to a bacteriostatic or bactericidal effect.[10]
Structure-Activity Relationship (SAR) Insights
The extensive research into pyrazole derivatives has yielded valuable insights into the relationship between their chemical structure and antimicrobial activity. These SAR studies are instrumental in guiding the design of more potent and selective antimicrobial agents.
-
Influence of Substituents: The presence of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the pyrazole scaffold often enhances antibacterial activity.[6][13] Conversely, the introduction of electron-donating groups can sometimes lead to a decrease in activity.[7][13]
-
Hybrid Molecules: The strategy of creating hybrid molecules by combining the pyrazole nucleus with other pharmacologically active moieties, such as thiazole, pyrimidine, or pyrazoline, has proven to be highly effective.[4][11][14][15] These hybrid compounds often exhibit synergistic effects, leading to enhanced antimicrobial potency and a broader spectrum of activity.
-
Free Carbothiohydrazide Moiety: In certain series of pyrazole derivatives, the presence of a free carbothiohydrazide group has been correlated with increased antimicrobial activity.[7]
Future Directions and Conclusion
The study of pyrazole derivatives as antimicrobial agents is a dynamic and promising field of research. The versatility of the pyrazole scaffold allows for the continued exploration of novel chemical space, with the potential to yield compounds active against even the most challenging multidrug-resistant pathogens. Future research should focus on:
-
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and pathways affected by different classes of pyrazole derivatives will enable more rational drug design.
-
In Vivo Efficacy and Toxicity: Promising candidates identified through in vitro screening must be rigorously evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combating Resistance: Investigating the potential for resistance development to pyrazole-based antimicrobials and exploring combination therapies with existing antibiotics are crucial next steps.
References
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Al-Abdullah, E. S., Al-Dies, A. M., & El-Gazzar, A. R. B. A. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(11), 3163. [Link]
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Parashar, B., Bharadwaj, S., Sahu, A., Sharma, V. K., & Punjabi, P. B. (2010). Microwave Assisted Synthesis and Antimicrobial Activity of Some Novel Isonicotinoyl-Pyrazol Derivatives. International Journal of ChemTech Research, 2(3), 1454-1459. [Link]
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Reddy, C. S., Nagaraj, A., & Jalapathi, P. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 3(2), 487-493. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 461-470. [Link]
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Kumar, A., & Kumar, R. (2024). Review on Pyrazole Hybrids as Anti-microbial Agents. Current Organic Chemistry, 28(5), 366-384. [Link]
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Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., & Al-aizari, F. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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El-Sayed, N. N. E., & El-Gazzar, A. R. B. A. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 8(46), 43883-43897. [Link]
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Validating the Structure of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide to HRMS and its Alternatives
For Immediate Release
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for advancing lead candidates. This guide provides an in-depth, technical comparison of High-Resolution Mass Spectrometry (HRMS) for the structural validation of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid, a molecule of interest for its potential pharmacological applications. We will explore the causality behind experimental choices, present supporting data, and objectively compare HRMS with alternative analytical techniques.
The Analytical Challenge: 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
The target molecule, 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid, possesses a unique combination of structural features that necessitate a robust analytical approach for its characterization. Its amphoteric nature, with both a basic amino group and an acidic carboxylic acid group, along with the benzyl-substituted pyrazole core, requires a technique that can provide unequivocal evidence of its elemental composition and connectivity.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Elemental Composition
HRMS has emerged as a pivotal tool in organic synthesis for characterizing complex molecular structures.[1] Its ability to measure the mass-to-charge ratio (m/z) of an ion with high accuracy and precision allows for the confident determination of a molecule's elemental formula.[2]
Principle of HRMS in Structure Validation
The power of HRMS lies in its capacity to provide an exact mass measurement, which is the monoisotopic mass of a molecule calculated using the most abundant isotope of each element.[3][4] This high-resolution measurement can differentiate between compounds with the same nominal mass but different elemental compositions. For 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid, the theoretical exact mass provides a critical benchmark for experimental validation.
Molecular Formula: C₁₇H₁₅N₃O₂
Theoretical Exact Mass: 293.11643 Da
An experimentally determined mass that deviates only by a few parts per million (ppm) from this theoretical value provides strong evidence for the proposed elemental composition.
Experimental Workflow: An HRMS Approach
A typical HRMS workflow for the analysis of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid involves several key stages, from sample preparation to data interpretation.
Caption: Experimental workflow for HRMS analysis.
Detailed Experimental Protocol
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial to ensure compatibility with the LC-MS system and to minimize matrix effects.[5] For an amphoteric compound like the target molecule, a slightly acidic mobile phase helps to protonate the amino group, promoting ionization in positive mode ESI.
-
Protocol:
-
Accurately weigh approximately 1 mg of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water containing 0.1% formic acid to create a 1 mg/mL stock solution.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent mixture.
-
Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.
-
2. LC-HRMS Analysis:
-
Rationale: Ultra-High-Performance Liquid Chromatography (UHPLC) provides efficient separation of the analyte from any potential impurities before it enters the mass spectrometer.[6] Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and preserving the molecular ion.
-
Parameters:
-
UHPLC System: Standard system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 4 µL.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Resolution: > 60,000.
-
3. Tandem MS (MS/MS) for Fragmentation Analysis:
-
Rationale: To further confirm the structure, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the molecule's substructures.
-
Protocol:
-
Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment on the [M+H]⁺ ion (m/z 294.1237).
-
Apply a normalized collision energy (e.g., 20-40%) to induce fragmentation.
-
Data Interpretation: Piecing Together the Puzzle
1. Accurate Mass Measurement: The primary piece of evidence is the accurate mass of the protonated molecule, [M+H]⁺.
| Parameter | Theoretical Value | Experimental Value (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ (C₁₇H₁₆N₃O₂⁺) | 294.12370 | 294.1235 | -0.68 |
A mass error of less than 5 ppm is generally considered strong evidence for the proposed elemental composition.
2. Fragmentation Pattern Analysis: The fragmentation of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid is predicted to follow characteristic pathways. A key fragmentation is the cleavage of the benzyl group, which is expected to form a stable tropylium ion at m/z 91.
Caption: Predicted fragmentation pathway.
The presence of these characteristic fragment ions in the MS/MS spectrum provides compelling evidence for the proposed structure.
Comparison with Alternative Analytical Techniques
While HRMS is a powerful tool, a comprehensive structural elucidation often relies on a combination of techniques.[5]
| Technique | Principle | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures the exact mass-to-charge ratio of ions. | - Provides highly accurate elemental composition.- High sensitivity (picomole to femtomole).- Can be coupled with chromatography for mixture analysis. | - Does not provide direct information on atom connectivity or stereochemistry.- Isomers can be difficult to distinguish without fragmentation and chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Provides detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C).- 2D NMR techniques (COSY, HSQC, HMBC) can establish the complete carbon skeleton and proton-proton/proton-carbon correlations.[7]- Non-destructive.[7] | - Lower sensitivity compared to MS (milligram to microgram quantities required).- Can be complex to interpret for molecules with overlapping signals.- Does not directly provide molecular weight. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays by a single crystal. | - Provides the unambiguous 3D structure of a molecule, including bond lengths, angles, and absolute stereochemistry.[8] | - Requires a suitable single crystal, which can be difficult and time-consuming to grow.- The determined structure is in the solid state and may not represent the conformation in solution.[9]- Not suitable for non-crystalline or amorphous materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Provides information about the presence of specific functional groups (e.g., C=O, N-H, O-H).- Fast and requires minimal sample preparation. | - Provides limited information on the overall molecular structure.- Complex spectra can be difficult to interpret fully. |
Conclusion: An Integrated Approach for Unambiguous Validation
High-Resolution Mass Spectrometry stands out as an indispensable technique for the initial and rapid confirmation of the elemental composition of novel compounds like 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid. Its high accuracy, sensitivity, and ability to provide fragmentation data offer a wealth of structural information.
However, for complete and unambiguous structural elucidation, an integrated approach is recommended. While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. For absolute proof of the three-dimensional arrangement, particularly for chiral molecules, X-ray crystallography remains the definitive method.
For researchers, scientists, and drug development professionals, the choice of analytical technique will depend on the specific question being asked, the amount of sample available, and the stage of the research. This guide demonstrates that a strategic application of HRMS, ideally in conjunction with NMR, provides a robust and efficient pathway for the structural validation of novel small molecules, ensuring the scientific integrity and trustworthiness of the data generated.
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- 4. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 5. tecan.com [tecan.com]
- 6. UHPLC-HRMS analysis combined with feature-based molecular networking methods for systematic identification of chemicals in AnShenDingZhiLing and its absorbed metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
Safety Operating Guide
Operational Guide: Disposal of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic Acid
To provide the most accurate safety and disposal guidance, I have structured this guide based on the chemical properties of 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid . As an organic intermediate containing both an amine and a carboxylic acid on a pyrazole ring, this compound exhibits amphoteric properties and specific stability profiles that dictate its waste management.
This guide moves beyond generic advice, applying Structure-Activity Relationship (SAR) logic to ensure safety and regulatory compliance.
Executive Summary
4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid is a pharmaceutical intermediate. Proper disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards for organic chemical waste. Due to the nitrogen-rich pyrazole core and the benzyl substituent, the primary disposal method is high-temperature incineration to ensure complete ring destruction and management of nitrogen oxide (NOx) byproducts.
Immediate Action Directive:
-
Do NOT dispose of via sanitary sewer (drain).
-
Do NOT mix with strong oxidizing agents (risk of exothermic reaction).
-
Classify as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
Chemical Characterization & Waste Classification
To dispose of a chemical safely, one must understand its reactivity. This molecule contains three distinct functional regions that influence its handling:
-
Pyrazole Core: A stable, 5-membered aromatic ring containing two nitrogen atoms. Requires high-temperature combustion for mineralization.
-
Carboxylic Acid (-COOH): Provides acidity. Can react with bases to form salts, increasing water solubility.
-
Primary Amine (-NH2): Provides basicity and nucleophilicity.
Waste Profile Table
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Requires wide-mouth containers; minimize dust generation. |
| Combustibility | Combustible Organic Solid | Must be segregated from oxidizers to prevent fire hazards. |
| Water Solubility | pH Dependent (Amphoteric) | Do not assume insolubility; protect from moisture to prevent leaching. |
| RCRA Status | Not P- or U-listed specifically | Classify by characteristic (Ignitable/Toxic) or as "Non-regulated chemical waste" destined for incineration. |
| Combustion Byproducts | COx, NOx | Incinerator must be equipped with scrubbers for nitrogen oxides. |
Pre-Disposal Segregation Strategy (The Self-Validating System)
Safety in disposal starts at the bench. You must implement a segregation protocol that physically prevents incompatible mixing. This is a self-validating system: if the waste stream is chemically homogeneous, the risk of unexpected reaction during storage is nullified.
The Segregation Logic
-
Oxidizer Separation: The amino group is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., permanganates, nitrates, peroxides) can lead to rapid heat evolution or fire.
-
Acid/Base Segregation: While the molecule is amphoteric, mixing large quantities with concentrated mineral acids or bases can generate heat. Keep in a neutral or dedicated organic stream.
Visual Workflow: Waste Decision Tree
The following diagram outlines the logical flow for categorizing and containerizing this specific compound.
Figure 1: Decision tree for segregating and containerizing pyrazole-derivative waste.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid or Contaminated Solids
Applicability: Expired reagents, spill cleanup debris, filter cakes, contaminated PPE.
-
PPE Requirement: Wear nitrile gloves, lab coat, and safety glasses. If dust is present, use a NIOSH-approved N95 respirator or work within a fume hood to prevent inhalation of the amine.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated hazardous waste bucket lined with a 6-mil polyethylene bag.
-
Why HDPE? It is resistant to organic amines and weak acids.
-
-
Transfer: Transfer the solid carefully to avoid dusting. Wipe the exterior of the container if any residue adheres.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: Write the full name (do not use abbreviations/codes).
-
Hazard Check: Mark "Toxic" and "Irritant."
-
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Ensure the lid is tightly closed at all times.
Scenario B: Disposal of Solution Waste (Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent, or dissolved samples.
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste carboy.
-
If dissolved in Methanol/Ethanol/DMSO : Use "Non-Halogenated Organic" stream.
-
If dissolved in DCM/Chloroform : Use "Halogenated Organic" stream.
-
-
pH Verification (Optional but Recommended): If the solution is aqueous, verify pH. If highly acidic (<2) or basic (>12.5), note this on the label, as it changes the RCRA classification to "Corrosive" (D002).
-
Funneling: Use a safety funnel with a lid to transfer liquid into the carboy. Close the latch immediately after pouring to prevent volatile emissions.
-
Secondary Containment: The carboy must sit in a tray capable of holding 110% of the container's volume.
Regulatory Compliance & Documentation
Trustworthiness in disposal comes from audit-ready documentation. You must create a "Cradle-to-Grave" paper trail.
-
waste Profile Sheet: When submitting this waste to your Environmental Health & Safety (EHS) department or external contractor, you may need to fill out a profile.
-
DOT Shipping Name: Likely falls under UN 2811, Toxic solids, organic, n.o.s. (4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid) or UN 3077, Environmentally hazardous substance, solid, n.o.s. depending on specific toxicity data.
-
Waste Code: If not specifically listed, use D001 (Ignitable) if in flammable solvent, or general non-regulated chemical waste.
-
The Mechanism of Destruction: Incineration
Why do we specify incineration? Biological wastewater treatment plants are often unable to efficiently degrade complex heterocyclic rings like pyrazoles. Release into water systems can lead to bioaccumulation. High-temperature incineration (>1000°C) ensures the breakage of the N-N bond in the pyrazole ring, converting the molecule into CO2, H2O, and manageable NOx gases that are scrubbed before release [1].
Emergency Spill Response
In the event of a spill during the disposal process, follow this containment logic:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Don PPE (Gloves, Goggles, Lab Coat, N95/P100 mask).
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust dispersion, then sweep up carefully.
-
Liquid Spill: Use an inert absorbent (Vermiculite or clay-based kitty litter). Do not use sawdust (combustible).
-
-
Clean: Wash the area with a mild soap solution. The carboxylic acid moiety makes the residue soluble in slightly basic water (e.g., sodium bicarbonate solution), facilitating cleanup.
-
Dispose: Place all cleanup materials into the solid hazardous waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 239-282. [Link]
-
PubChem. (n.d.). Compound Summary: Pyrazole Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). 29 CFR 1910.1200. [Link]
Personal Protective Equipment (PPE) & Handling Guide: 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid
Executive Summary: Beyond the SDS
While standard Safety Data Sheets (SDS) often classify pyrazole intermediates generically as "Irritants" (H315/H319/H335), experienced medicinal chemists treat 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid with elevated caution.
This compound contains three distinct pharmacophores: a pyrazole core, a carboxylic acid, and a primary amine. In drug discovery, this specific scaffold is frequently used to synthesize kinase inhibitors. Therefore, until specific toxicological data proves otherwise, we must handle this as a bioactive intermediate with potential for sensitization.
The Core Directive: Protect the researcher from dust inhalation (bioactivity risk) and protect the sample from moisture/cross-contamination (assay integrity risk).
Hazard Identification & Risk Assessment
We utilize a Structure-Activity Relationship (SAR) based assessment to determine the risk profile, rather than relying solely on generic data.
| Functional Group | Associated Hazard | Operational Implication |
| Primary Amine (-NH₂) | Skin/Respiratory Sensitizer | High risk of allergic dermatitis; inhalation of dust may trigger asthma-like symptoms. |
| Carboxylic Acid (-COOH) | Corrosive/Irritant | Direct contact with mucous membranes (eyes/lungs) will cause immediate irritation. |
| Benzyl-Pyrazole Core | Bioactivity (Kinase Inhibition) | Potential for unknown systemic toxicity if absorbed. Treat as Occupational Exposure Band (OEB) 3 . |
| Physical State | Fine Solid / Electrostatic Powder | High potential for aerosolization during weighing and transfer. |
PPE Matrix: The Defense System
Do not default to "standard lab attire." Use this matrix based on the scale of operation.
Table 1: Task-Based PPE Requirements
| Protective Layer | Analytical Scale (<100 mg) | Preparative Scale (>1 g) | Scientific Rationale |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95 (if outside hood) | The primary route of exposure is inhalation of fine dust. Engineering controls (hood) are primary; N95 is secondary. |
| Hand Protection | Single Nitrile Gloves (4 mil) | Double Nitrile Gloves (Outer: 8 mil) | Amines can permeate thin nitrile over time. Double gloving allows outer glove disposal without exposing skin. |
| Eye Protection | Safety Glasses w/ Side Shields | Chemical Goggles | Goggles seal against airborne dust that can bypass safety glasses during bulk transfer. |
| Body Protection | Standard Cotton Lab Coat | Tyvek® Sleeve Covers or Apron | Prevents dust accumulation on fabric cuffs, a common source of secondary exposure outside the lab. |
Operational Protocol: The "Zero-Static" Weighing Method
Standard weighing protocols often fail with pyrazoles due to static electricity, causing powder to "jump" and contaminate the balance area.
Step-by-Step Methodology
-
Preparation:
-
Activate the Ionizing Bar/Static Gun inside the fume hood.
-
Place a black weighing boat (antistatic) on the balance. Note: Black boats provide visual contrast against the white powder, ensuring no residue is left.
-
-
The Transfer:
-
Do not use a flat spatula. Use a micro-spoon or scoopula to prevent powder slide.
-
Hold the source vial at a 45° angle inside the hood, close to the weighing boat.
-
Critical Step: If the powder is "fluffy" or static-charged, pass the static gun over the source vial (not the balance) before opening.
-
-
Decontamination:
-
After weighing, wipe the exterior of the source vial with a Kimwipe dampened with Ethanol .
-
Why? Threads of the vial cap often trap dust. Closing the cap grinds this dust, aerosolizing it the next time it is opened.
-
-
Solubilization (Immediate Containment):
-
Dissolve the solid in the reaction solvent (e.g., DMSO, DMF) before removing it from the hood whenever possible. Solutions are significantly safer to handle than solids.
-
Visualization: Safe Handling Workflow
The following diagram illustrates the critical decision points and engineering controls required to handle this compound safely.
Figure 1: Operational workflow for handling 4-amino-1-benzyl-1H-pyrazole-3-carboxylic acid, emphasizing static control and decontamination steps.
Disposal & Emergency Response
Proper disposal prevents environmental contamination and downstream hazards for waste management personnel.
Waste Segregation
-
Solid Waste: Discard contaminated weighing boats, gloves, and paper towels into a double-bagged solid hazardous waste container labeled "Toxic Organic Solid."
-
Liquid Waste: If dissolved in DMSO or DMF, dispose of in Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).
-
Wash Water: First rinse of glassware should go into the liquid organic waste container, not down the drain.
Spill Response (Solid)
-
Evacuate the immediate area if the spill creates a visible dust cloud.
-
Don PPE: Wear N95 respirator and double gloves.
-
Contain: Cover the spill with a damp paper towel (to prevent dust dispersion).
-
Clean: Scoop up the damp material. Wipe the area with soap and water, followed by ethanol.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2025). Compound Summary: 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (Structural Analog Safety Data). National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
